molecular formula C15H9BrN2O3S2 B2483183 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 477547-64-1

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide

Cat. No. B2483183
CAS RN: 477547-64-1
M. Wt: 409.27
InChI Key: BUUVXJPDQPLXCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide involves several steps, including thiazole formation, benzo[d][1,3]dioxole substitution, and bromination. Detailed synthetic protocols and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

The compound’s molecular weight is 234.27 g/mol. Its empirical formula is C₁₁H₁₀N₂O₂S. The 3D molecular structure reveals the arrangement of atoms, bonds, and functional groups. Crystallographic studies provide insights into its conformation and packing .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide:

Antitumor Activity

This compound has shown potential in antitumor research. Studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 . The compound’s structure allows it to interfere with cellular processes critical for tumor growth and proliferation.

Antimicrobial Properties

Benzo[d][1,3]dioxole derivatives are known for their antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them valuable in developing new antimicrobial agents . The presence of the thiazole ring in the compound enhances its ability to disrupt microbial cell walls and inhibit essential enzymes.

COX-2 Inhibition

The compound has been studied for its potential as a COX-2 inhibitor. COX-2 inhibitors are important in the treatment of inflammation and pain. By selectively inhibiting the COX-2 enzyme, this compound can reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Electrochemical Sensing

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide has been utilized in the development of electrochemical sensors. These sensors are highly sensitive and selective for detecting heavy metal ions, such as lead (Pb2+), in environmental samples . The compound’s unique structure allows it to form stable complexes with metal ions, facilitating their detection.

Pharmaceutical Development

The compound is a valuable scaffold in pharmaceutical chemistry for designing new drugs. Its diverse biological activities make it a promising candidate for developing treatments for various diseases, including cancer, infections, and inflammatory conditions . Researchers can modify its structure to enhance its efficacy and reduce potential side effects.

Biological Imaging

Due to its unique chemical properties, this compound can be used in biological imaging. It can be tagged with fluorescent markers to visualize cellular processes and structures in real-time. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Inotropic and Vasodilatory Effects

Recent studies have shown that derivatives of benzo[d][1,3]dioxole, including this compound, exhibit inotropic and vasodilatory effects. These properties are beneficial in treating cardiovascular diseases by improving heart muscle contraction and dilating blood vessels to enhance blood flow .

Lead Detection in Environmental Samples

The compound has been effectively used in the detection of lead ions in environmental samples. Its high sensitivity and selectivity make it an excellent candidate for developing sensors to monitor lead contamination in water, soil, and food, thereby protecting public health .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S2/c16-13-4-3-12(23-13)14(19)18-15-17-9(6-22-15)8-1-2-10-11(5-8)21-7-20-10/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUVXJPDQPLXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide

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